

4-Bromo-2-fluoro-6-methylaniline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylaniline

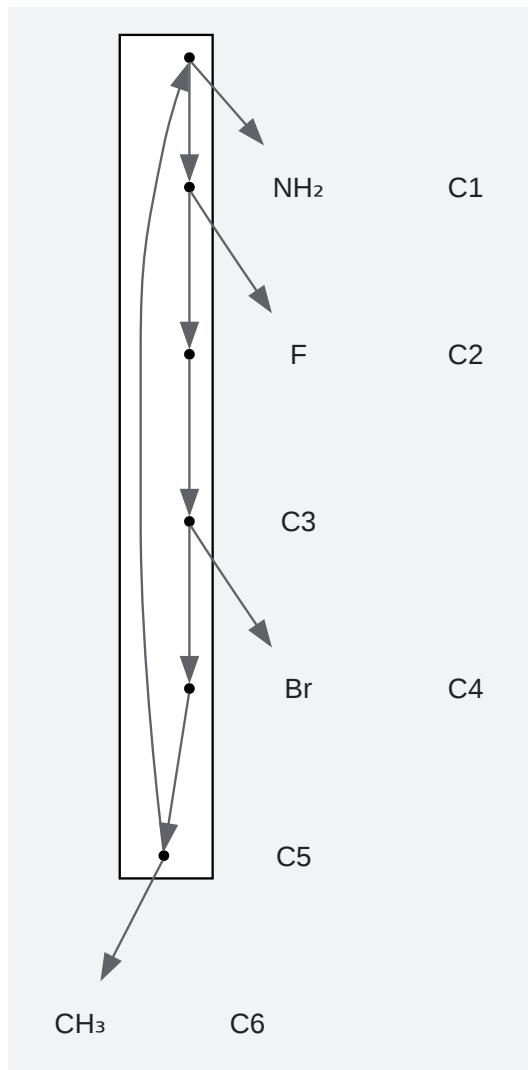
Cat. No.: B2699514

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2-fluoro-6-methylaniline**

Introduction

4-Bromo-2-fluoro-6-methylaniline is a halogenated and substituted aromatic amine that serves as a highly versatile building block in organic synthesis. Its unique substitution pattern—featuring a nucleophilic amine group, a bromine atom amenable to cross-coupling reactions, and fluorine and methyl groups that modulate steric and electronic properties—makes it a valuable intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in the fields of chemical synthesis and drug discovery.


Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its reactivity and designing its applications.

Molecular Structure

The molecule consists of an aniline core substituted at positions 2, 4, and 6. The IUPAC name is **4-bromo-2-fluoro-6-methylaniline**.^[1] The arrangement of these functional groups dictates

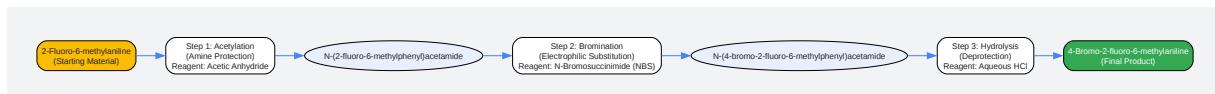
the molecule's reactivity, with the amine group directing electrophilic substitution and the bromine atom serving as a key handle for metal-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: 2D structure of **4-Bromo-2-fluoro-6-methylaniline**.

Chemical Identifiers and Properties

Key identifiers and computed physicochemical properties are summarized below for quick reference.


Property	Value	Source
IUPAC Name	4-bromo-2-fluoro-6-methylaniline	PubChem[1]
CAS Number	429683-46-5	PubChem[1]
Molecular Formula	C ₇ H ₇ BrFN	PubChem[1]
Molecular Weight	204.04 g/mol	PubChem[1]
Exact Mass	202.97459 Da	PubChem[1]
Canonical SMILES	CC1=CC(=CC(=C1N)F)Br	PubChem[1]
InChI Key	SLNCSLAIDQBUKN-UHFFFAOYSA-N	PubChem[1]
XLogP3-AA	2.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]

Synthesis and Purification

The synthesis of substituted anilines often requires a multi-step approach to achieve the desired regioselectivity. A common and logical strategy for preparing **4-Bromo-2-fluoro-6-methylaniline** involves the protection of the reactive amine group, followed by electrophilic bromination and subsequent deprotection.

Synthetic Strategy Rationale

Direct bromination of 2-fluoro-6-methylaniline is often unselective and can lead to oxidation of the aniline. Therefore, the amine group is first protected, typically as an acetamide. This N-acetyl group is an ortho-, para-director and is bulky enough to sterically hinder substitution at the ortho position, thus favoring bromination at the vacant para position. The final step is the hydrolysis of the amide to regenerate the free aniline. This sequence ensures high yield and purity of the target compound.[2]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-2-fluoro-6-methylaniline**.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-fluoro-6-methylphenyl)acetamide (Protection)

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-methylaniline (1.0 eq) in glacial acetic acid (5 volumes).
- Cool the solution to 0-5 °C in an ice bath.
- Add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring.
- Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the protected intermediate.

Step 2: Synthesis of N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (Bromination)

- Dissolve the N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 volumes).

- Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Causality Note: NBS is a mild and selective brominating agent, minimizing over-bromination and side reactions compared to elemental bromine.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.
- Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any unreacted NBS, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 3: Synthesis of **4-Bromo-2-fluoro-6-methylaniline** (Deprotection)

- Suspend the purified N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).
- Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours.
- Cool the reaction mixture to room temperature and then neutralize carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
- Extract the product with ethyl acetate (3 x 10 volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.
- Further purification can be achieved by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

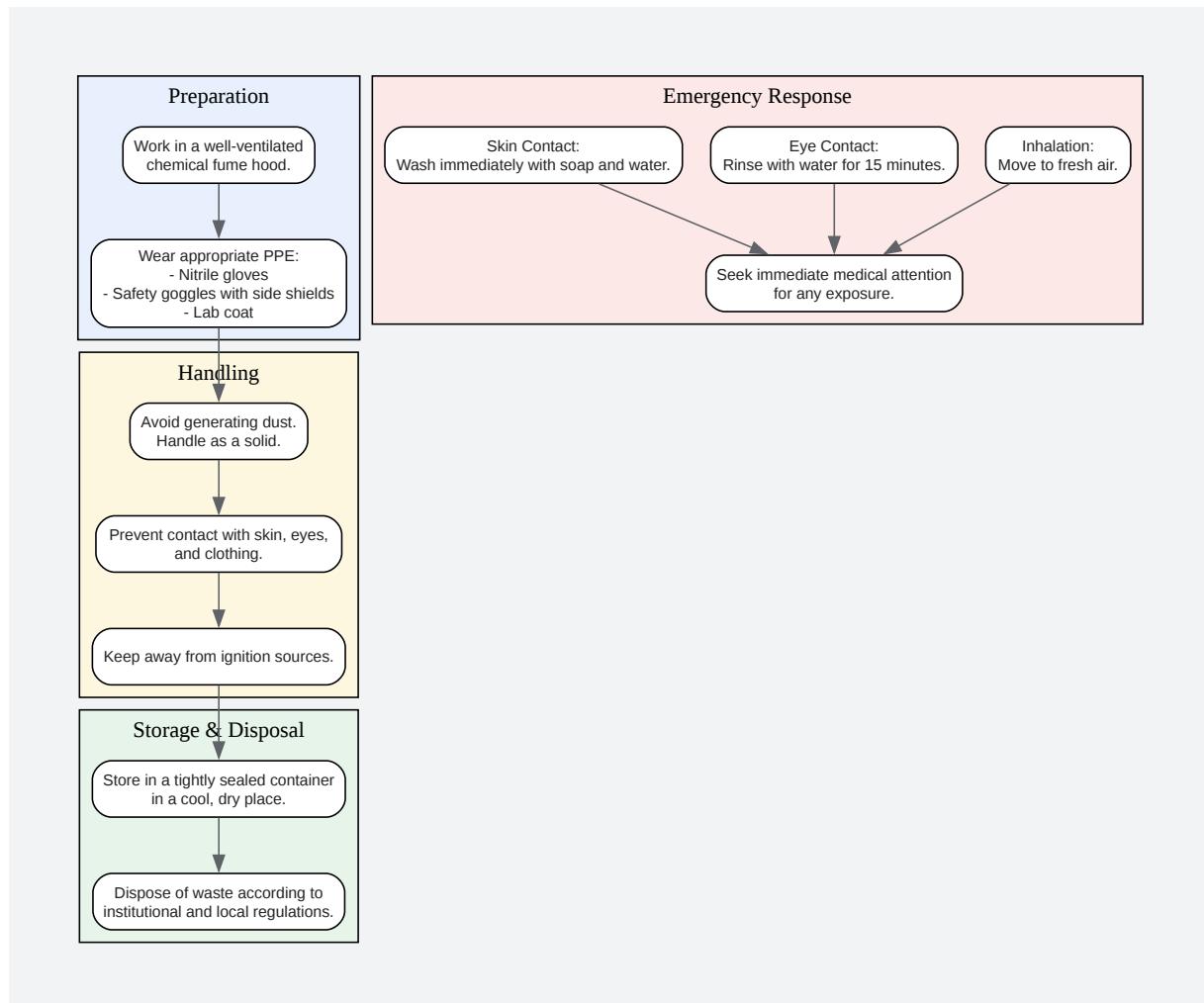
- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will exhibit coupling to the adjacent fluorine atom. Additionally, a singlet for the methyl (CH_3) protons and a broad singlet for the amine (NH_2) protons will be observed.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to fluorine and bromine showing characteristic shifts and C-F coupling.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), aromatic C-H stretching (around $3000\text{-}3100\text{ cm}^{-1}$), aliphatic C-H stretching for the methyl group (around $2850\text{-}2960\text{ cm}^{-1}$), and C-F and C-Br stretching vibrations in the fingerprint region (below 1200 cm^{-1}).
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+). A characteristic feature will be the presence of an $\text{M}+2$ peak of nearly equal intensity due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).[3]

Applications in Research and Development

4-Bromo-2-fluoro-6-methylaniline is not an end-product but a crucial intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

- Pharmaceutical Synthesis: The aniline moiety can be used to construct heterocyclic rings (e.g., quinolines, indoles) or act as a pharmacophore in its own right. The bromine atom is a key precursor for introducing molecular complexity via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of novel drug candidates for various therapeutic areas.[4][5]
- Agrochemicals: Similar to pharmaceuticals, this compound can serve as a scaffold for developing new pesticides and herbicides, where the specific substitution pattern can tune the biological activity and selectivity.[5]
- Materials Science: The molecule can be incorporated into the synthesis of specialty polymers, dyes, and other functional organic materials.[6]

Safety and Handling


As a substituted aniline, **4-Bromo-2-fluoro-6-methylaniline** requires careful handling. The following information is based on its GHS classification.[\[1\]](#)

GHS Hazard Classification

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Category 4)
H315	Causes skin irritation	Skin Corrosion/Irritation (Category 2)
H319	Causes serious eye irritation	Serious Eye Damage/Eye Irritation (Category 2A)
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Category 4)
H335	May cause respiratory irritation	STOT - Single Exposure (Category 3)

Safe Handling Protocol

Adherence to a strict safety workflow is mandatory when handling this chemical.[\[7\]](#)[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Recommended workflow for safely handling **4-Bromo-2-fluoro-6-methylaniline**.

Conclusion

4-Bromo-2-fluoro-6-methylaniline is a chemical intermediate of significant value in modern organic synthesis. Its defined molecular structure and predictable reactivity allow for its strategic use in constructing complex molecules for the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 3. Benzenamine, 4-bromo- [webbook.nist.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. echemi.com [echemi.com]
- 6. Buy 4-Bromo-2-chloro-6-methylaniline | 30273-42-8 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [4-Bromo-2-fluoro-6-methylaniline molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2699514#4-bromo-2-fluoro-6-methylaniline-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com